molecular formula C20H15Br2N3 B11433746 6-bromo-2-(3-bromophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

6-bromo-2-(3-bromophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11433746
M. Wt: 457.2 g/mol
InChI Key: BJLPZQVIXVUODC-UHFFFAOYSA-N
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Description

6-bromo-2-(3-bromophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(3-bromophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and oxidative coupling . One common method includes the following steps:

    Condensation Reaction: Combining 2-aminopyridine with a suitable aldehyde to form an imidazo[1,2-a]pyridine intermediate.

    Bromination: Introducing bromine atoms into the intermediate using brominating agents such as N-bromosuccinimide (NBS).

    Amination: Reacting the brominated intermediate with 4-methylphenylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(3-bromophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

6-bromo-2-(3-bromophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-bromo-2-(3-bromophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and phenyl groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-2-(3-bromophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine stands out due to its specific substitution pattern and the presence of both bromine atoms and phenyl groups.

Properties

Molecular Formula

C20H15Br2N3

Molecular Weight

457.2 g/mol

IUPAC Name

6-bromo-2-(3-bromophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H15Br2N3/c1-13-5-8-17(9-6-13)23-20-19(14-3-2-4-15(21)11-14)24-18-10-7-16(22)12-25(18)20/h2-12,23H,1H3

InChI Key

BJLPZQVIXVUODC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Br)C4=CC(=CC=C4)Br

Origin of Product

United States

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